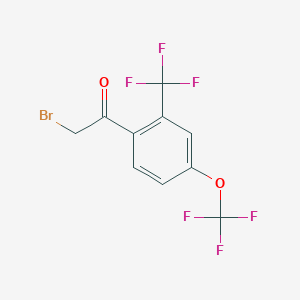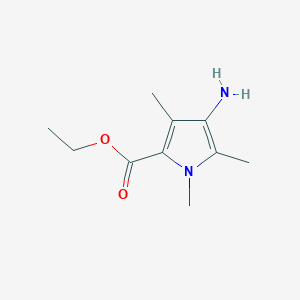![molecular formula C12H21NO3 B12857636 tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12857636.png)
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a tert-butyl ester group. This compound is known for its unique structural features, which include a bicyclo[2.2.2]octane framework and a hydroxy group at the 6-position. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.
Reaction Conditions: The key steps involve the introduction of the tert-butyl ester group and the hydroxy group at the 6-position. This can be achieved through a series of reactions including esterification and hydroxylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the bicyclic framework.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce a more saturated bicyclic compound.
Applications De Recherche Scientifique
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the bicyclic framework play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar bicyclic framework but with an oxo group instead of a hydroxy group.
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: This compound features a diaza modification in the bicyclic structure.
Uniqueness
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a tert-butyl ester group
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
Clé InChI |
VFFQJOPVEDWZCN-KXUCPTDWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



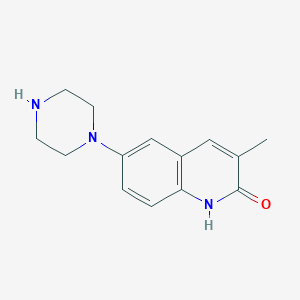
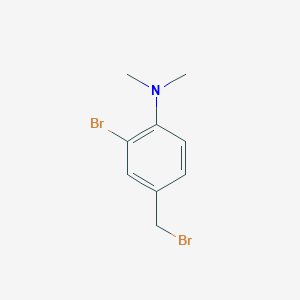
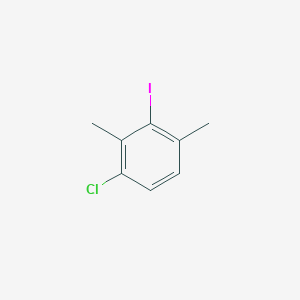
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
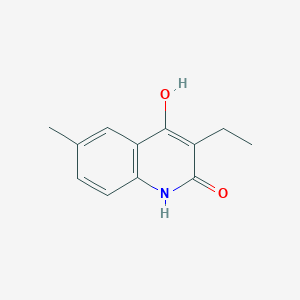
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
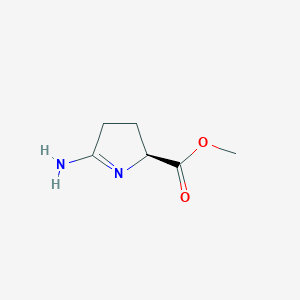
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)

![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
![2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
